REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([c:10]1[CH3:11])[c:12]([OH:16])[cH:13][cH:14][cH:15]2.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:24][C:25]([Cl:26])=[O:27].[OH2:28]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([c:10]1[CH3:11])[c:12]([O:16][C:25]([CH3:24])=[O:27])[cH:13][cH:14][cH:15]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1oc2cccc(O)c2c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1oc2cccc(OC(C)=O)c2c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |